molecular formula C15H16Cl2N2O3 B4830168 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

Cat. No.: B4830168
M. Wt: 343.2 g/mol
InChI Key: AFBHTBSPASAOGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an isoxazolyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, disrupting normal growth processes and leading to uncontrolled growth and eventual plant death. This is achieved through its binding to auxin receptors, triggering a cascade of events that result in the overproduction of growth hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE stands out due to its combined dichlorophenoxy and isoxazolyl groups, which provide unique chemical properties and a broader range of applications compared to its counterparts .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(16)6-10(11)17/h4-7H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBHTBSPASAOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-DICHLOROPHENOXY)-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]ACETAMIDE

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